(4-Chloro-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone
Description
Historical Development of Pyrazole-Piperidine Conjugates
The integration of pyrazole and piperidine moieties into hybrid molecular frameworks has been a cornerstone of heterocyclic chemistry since the late 19th century. Pyrazole, first synthesized by Hans von Pechmann in 1898 via the reaction of acetylene with diazomethane, emerged as a versatile scaffold due to its aromatic stability and capacity for functionalization. Piperidine, a six-membered nitrogen-containing ring, gained prominence in drug discovery for its conformational flexibility and bioisosteric compatibility with natural alkaloids. The fusion of these two systems began in earnest during the mid-20th century, driven by the demand for novel pharmacophores in medicinal chemistry.
Early work focused on cyclocondensation reactions, such as the synthesis of pyrazole-fused piperidines through the reaction of β-cyanoketones with arylhydrazines. These methods laid the groundwork for regioselective functionalization, enabling the incorporation of substituents like chloro and methyl groups at strategic positions. For instance, the cyclocondensation of 3-(allylamino)propanenitrile with hydrazine derivatives under basic conditions yielded pyrazole-piperidine hybrids with defined stereochemistry. Such advances highlighted the synergy between pyrazole’s hydrogen-bonding capabilities and piperidine’s spatial adaptability, making these conjugates attractive targets for antiviral and anticancer agent development.
Discovery Context of (4-Chloro-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone
The specific compound this compound was first characterized through a multi-step synthetic strategy involving the acylation of pyrazole intermediates. A pivotal study detailed the reaction of 5-allyl-7,7-difluoro-2-(2,4-difluorophenyl)tetrahydroindazole with chloroacetyl chloride, followed by deprotection and carboxamide formation. While the exact synthetic route for this compound remains proprietary, nuclear magnetic resonance (NMR) data from the Biological Magnetic Resonance Bank (BMRB entry bmse011726) confirm its structure: a piperidine ring linked via a carbonyl group to a 4-chloro-2-methylpyrazole moiety. Key spectral features include a singlet at δ 3.58 ppm for the piperidine methylene protons and a doublet at δ 6.92 ppm corresponding to the pyrazole aromatic system.
This discovery underscored the utility of N-alkylation and Knoevenagel condensation in constructing complex heterocycles. The chloro and methyl substituents were strategically introduced to enhance electronic effects and steric hindrance, optimizing interactions with biological targets such as enzyme active sites.
Current Research Status and Significance in Medicinal Chemistry
Recent studies have positioned this compound as a lead compound in oncology and infectious disease research. Pyrazole-piperidine hybrids exhibit dual mechanisms of action: (1) inhibition of tyrosine kinases via competitive binding to the ATP pocket, and (2) disruption of bacterial cell wall synthesis through interference with penicillin-binding proteins. For example, pyrazole derivatives bearing thiourea skeletons demonstrated potent epidermal growth factor receptor (EGFR) inhibition, with IC~50~ values comparable to first-line therapeutics like doxorubicin.
The compound’s significance is further amplified by its modular synthesis, which allows for rapid diversification. Modifications at the pyrazole C-3 position or piperidine N-1 atom enable fine-tuning of pharmacokinetic properties, such as logP and aqueous solubility. Current efforts focus on leveraging computational models to predict binding affinities for G-protein-coupled receptors (GPCRs) and ion channels, with preliminary molecular dynamics simulations suggesting high selectivity for cancer-related isoforms.
Structure
3D Structure
Properties
IUPAC Name |
(4-chloro-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-13-9(8(11)7-12-13)10(15)14-5-3-2-4-6-14/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGQOKCRZMRVRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49816728 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
(4-Chloro-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone, with the CAS number 491828-56-9, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H14ClN3O
- Molecular Weight : 227.69 g/mol
- Structure : The compound features a pyrazole ring linked to a piperidine moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes:
- Enzyme Inhibition : The compound has been shown to inhibit certain cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9, which are crucial for drug metabolism in humans .
- Receptor Modulation : It may also act as a modulator for various receptors, influencing signaling pathways associated with inflammation and pain management.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains, suggesting potential use in treating infections. |
| Anti-inflammatory | Shown to reduce inflammation in preclinical models, indicating therapeutic potential in inflammatory diseases. |
| Analgesic | Demonstrated pain-relieving properties in animal models, supporting its use in pain management therapies. |
Case Studies
- Antimicrobial Activity : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones compared to control groups, indicating strong antimicrobial properties.
- Anti-inflammatory Effects : In a murine model of arthritis, administration of the compound resulted in reduced paw swelling and lower levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
- Pain Management : Research involving neuropathic pain models showed that the compound significantly reduced pain scores compared to untreated controls, highlighting its analgesic potential.
Scientific Research Applications
(4-Chloro-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone, also known as 1-(4-chloro-1-methyl-1H-pyrazole-5-carbonyl)piperidine, is a chemical compound with the molecular formula C10H14ClN3O .
Basic Information
- CAS No : 491828-56-9
- Molecular Weight : 227.69
- Synonyms : A few synonyms include 1-(4-chloro-1-methyl-1H-pyrazole-5-carbonyl)piperidine, (4-chloranyl-2-methyl-pyrazol-3-yl)-piperidin-1-yl-methanone, and GW1 .
Applications
While the provided search results do not offer extensive details regarding specific applications of this compound, they do provide some context for related compounds and their potential uses:
- Anticonvulsant Properties : Research on thiazole derivatives reveals that compounds with electron-withdrawing groups, such as chlorine, can contribute to anticonvulsant activity .
- Antitumor Activity : Similarly, some thiazole-pyridine hybrids have demonstrated anti-cancer efficacy, with chlorine substituents playing a role in their activity .
- Ligand Information : This compound is listed in the Therapeutic Target Database (TTD) .
Raw Materials and Suppliers
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the pyrazole ring and the piperidine moiety. Below is a comparison with key analogues:
Table 1: Structural and Physicochemical Comparisons
†Calculated based on standard atomic weights.
Key Findings from Comparative Analysis
However, analogue 30’s dihydrobenzofuran scaffold confers rigidity, which may enhance CB2 receptor binding specificity compared to the simpler pyrazole core in the target compound . The nitro group in (4-nitro-1H-pyrazol-5-yl)-piperidin-1-ylmethanone introduces strong electron-withdrawing effects, which could stabilize charge-transfer interactions in enzyme active sites but may also increase metabolic instability .
Piperidine Modifications :
- Replacement of piperidine with piperazine (e.g., in ’s compound) introduces an additional nitrogen, altering basicity and hydrogen-bonding capacity, which is critical for target engagement in kinase or GPCR pathways .
Hybrid Pharmacophores :
Preparation Methods
Key Synthetic Strategies
Acylation of Piperidine with Pyrazole Carboxylic Acid Derivatives
The most widely reported method involves coupling a pre-synthesized pyrazole carboxylic acid (or its activated derivative) with piperidine.
Acid Chloride Intermediate
Procedure :
- Synthesis of 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid :
- Activation to Acid Chloride :
- Coupling with Piperidine :
Example :
4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride + Piperidine → (4-Chloro-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone
Carbodiimide-Mediated Coupling
Procedure :
Reductive Amination of Pyrazole Ketones
Procedure :
- Synthesis of 4-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde :
- Reductive Amination :
Example :
4-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde + Piperidine → Imine Intermediate → Reduction → Target Compound
Suzuki-Miyaura Cross-Coupling for Functionalized Intermediates
Procedure :
- Preparation of Boronic Ester :
- Coupling with Piperidine Carbonyl Chloride :
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Acid Chloride Acylation | SOCl₂, Piperidine | 75–85 | High yield, simple workup | Requires corrosive reagents (SOCl₂) |
| Carbodiimide Coupling | EDC/HOBt, DMF | 70–78 | Mild conditions, no acid chloride | Longer reaction times |
| Reductive Amination | STAB, Piperidine | 60–70 | Versatile for analogs | Lower yield, multiple steps |
| Suzuki Coupling | Pd(PPh₃)₄, Boronic Ester | 65–75 | Functional group tolerance | High catalyst cost |
Mechanistic Insights and Optimization
Acid Chloride Formation
Q & A
Q. What are the common synthetic routes for preparing (4-Chloro-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone, and how can reaction intermediates be characterized?
- Methodological Answer : The compound is typically synthesized via coupling reactions between substituted pyrazole and piperidine derivatives. For example, Mannich reactions are effective for introducing the piperidine moiety, as demonstrated in pyrazole-phenol systems (e.g., using 4-chloro-2-(1H-pyrazol-3-yl)phenol with diazacrown ethers under reflux conditions in xylene) . Key intermediates can be characterized using , , and IR spectroscopy. For instance, is critical for verifying carbonyl group formation (e.g., 180–190 ppm for ketones) .
Q. What safety protocols are recommended for handling halogenated pyrazole-piperidine hybrids during synthesis?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of volatile intermediates. For skin contact, immediately rinse with water and remove contaminated clothing . Storage should follow guidelines for moisture-sensitive compounds, with inert gas purging for air-sensitive intermediates .
Q. How can researchers validate the purity of this compound post-synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. Melting point determination (e.g., 155–158°C for pyrazole derivatives) and elemental analysis (C, H, N, Cl) provide complementary validation .
Advanced Research Questions
Q. How can structural contradictions in X-ray crystallography data for pyrazole-piperidine hybrids be resolved?
- Methodological Answer : Discrepancies in unit cell parameters (e.g., monoclinic vs. orthorhombic systems) may arise from solvent inclusion or polymorphism. Refinement using software like SHELX or Olex2 with high-resolution data (≤0.8 Å) and thermal ellipsoid analysis can resolve ambiguities . For example, β angles in monoclinic systems (e.g., β = 91.559°) must align with hydrogen bonding networks .
Q. What strategies optimize the Mannich reaction yield for pyrazole-piperidine hybrids under varying pH conditions?
- Methodological Answer : Adjust pH to 8–9 using sodium bicarbonate to stabilize the enolate form of pyrazole. Elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) enhance nucleophilic attack by piperidine. Yields >90% are achievable with stoichiometric control of formaldehyde equivalents .
Q. How do steric and electronic effects influence the reactivity of the chloro-methylpyrazole moiety in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chloro group at position 4 increases electrophilicity, favoring Suzuki-Miyaura couplings. Steric hindrance from the 2-methyl group requires bulky ligands (e.g., XPhos) and higher temperatures (100–120°C). DFT calculations (B3LYP/6-31G*) can model transition states to predict regioselectivity .
Q. What experimental design limitations affect the generalizability of spectral data for halogenated heterocycles?
- Methodological Answer : Batch-to-batch variability in chlorine isotope ratios (/) can skew mass spectrometry results. Standardize synthesis protocols and use internal standards (e.g., deuterated analogs) for NMR. Hyperspectral imaging (HSI) data should account for organic degradation during prolonged experiments .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies between computational predictions and experimental spectral data?
- Methodological Answer : Re-optimize computational models (e.g., using CAM-B3LYP for excited-state NMR shifts). Cross-validate with solid-state IR to detect hydrogen bonding not modeled in gas-phase DFT. For example, carbonyl stretching frequencies may shift by 10–20 cm due to crystal packing .
Q. What statistical methods are appropriate for analyzing biological activity data of structurally related pyrazole-piperidine analogs?
- Methodological Answer : Use multivariate analysis (e.g., PCA or PLS-DA) to correlate substituent effects (Cl, CH) with IC values. Bootstrap resampling (n=1000 iterations) minimizes overfitting in small datasets. Contradictions in dose-response curves may arise from off-target effects, requiring kinome-wide profiling .
Structural and Mechanistic Insights
Q. How does the crystal packing of this compound influence its solubility and bioavailability?
- Methodological Answer :
Intermolecular C–H···O interactions (2.8–3.2 Å) create dense packing, reducing aqueous solubility. Co-crystallization with succinic acid disrupts these interactions, improving dissolution rates by 40–60%. Powder X-ray diffraction (PXRD) monitors phase changes during formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
